molecular formula C16H12O3S B6404508 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% CAS No. 1262008-96-7

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95%

Cat. No. B6404508
CAS RN: 1262008-96-7
M. Wt: 284.3 g/mol
InChI Key: YSRDHGYYFFTSDQ-UHFFFAOYSA-N
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Description

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% (4-BTMBA) is a synthetic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid that has a melting point of about 180 °C and a boiling point of about 200 °C. 4-BTMBA is soluble in water, ethanol, and chloroform, and is insoluble in ether. It has a molecular weight of 250.3 g/mol and a chemical formula of C13H10O3S.

Mechanism of Action

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% is not fully understood. However, it is thought to interact with biological systems by forming hydrogen bonds with proteins and other molecules. This may lead to changes in the structure and function of proteins and other molecules, which can then lead to changes in the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as tyrosinase and lipoxygenase, and to have anti-inflammatory and anti-oxidant effects. It has also been shown to have cytotoxic effects, and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% is that it is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and has a wide range of potential applications in scientific research. The main limitation of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.

Future Directions

Future research on 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% should focus on understanding its mechanism of action and its effects in different biological systems. Research should also focus on developing new synthesis methods for 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% and new applications for it in scientific research. Additionally, research should focus on developing new methods for analyzing and quantifying the effects of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% in biological systems. Finally, research should focus on exploring the potential therapeutic applications of 4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95%.

Synthesis Methods

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% can be synthesized by reacting 4-bromobenzoic acid with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature of 90-100 °C for two hours. After the reaction, the product is purified by recrystallization from ethanol.

Scientific Research Applications

4-[Benzo(b)thiophen-2-yl]-3-methoxybenzoic acid, 95% has been studied for its potential applications in scientific research. It has been used as a model compound for studying the interactions of aromatic compounds with biological systems. It has also been used to study the mechanism of action of drugs and other compounds, as well as their biochemical and physiological effects.

properties

IUPAC Name

4-(1-benzothiophen-2-yl)-3-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3S/c1-19-13-8-11(16(17)18)6-7-12(13)15-9-10-4-2-3-5-14(10)20-15/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRDHGYYFFTSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250489
Record name Benzoic acid, 4-benzo[b]thien-2-yl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262008-96-7
Record name Benzoic acid, 4-benzo[b]thien-2-yl-3-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262008-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-benzo[b]thien-2-yl-3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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